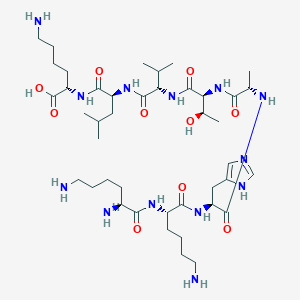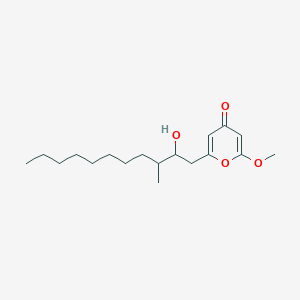
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is an organic compound with a complex structure that includes a pyranone ring substituted with hydroxy, methoxy, and methylundecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the pyranone ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Shares a similar hydroxy and methyl structure but lacks the pyranone ring.
2-Hydroxy-3-methylbenzaldehyde: Contains a hydroxy and methyl group on a benzene ring, differing in its aromatic structure.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Features a cyclopentenone ring with hydroxy and methyl groups, differing in ring size and saturation.
Uniqueness
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
922172-20-1 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-3-methylundecyl)-6-methoxypyran-4-one |
InChI |
InChI=1S/C18H30O4/c1-4-5-6-7-8-9-10-14(2)17(20)13-16-11-15(19)12-18(21-3)22-16/h11-12,14,17,20H,4-10,13H2,1-3H3 |
Clé InChI |
OBQVDTUWHQPPCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C(CC1=CC(=O)C=C(O1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)

![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)

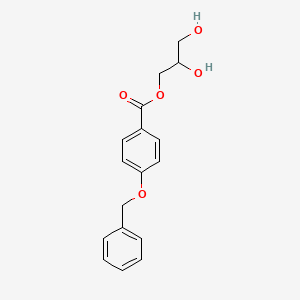
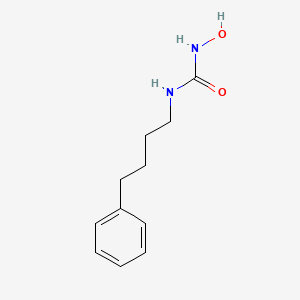

![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
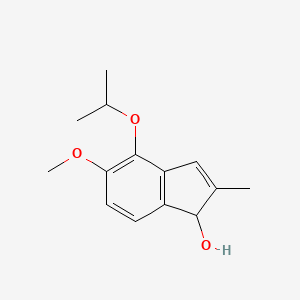
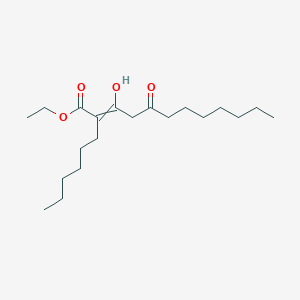
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
